molecular formula C47H73ClN2O4 B3069618 DilC12(3) (iodide) CAS No. 75664-01-6

DilC12(3) (iodide)

Cat. No.: B3069618
CAS No.: 75664-01-6
M. Wt: 765.5 g/mol
InChI Key: MPVFAUXPXHGRPQ-UHFFFAOYSA-M
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Description

DilC12(3) (iodide), also known as 1,1’-Didodecyl-3,3,3’,3’-Tetramethylindocarbocyanine iodide, is a fluorescent dye belonging to the carbocyanine family. This compound is characterized by its red-orange fluorescence and lipophilic nature, making it highly suitable for incorporation into lipid membranes. It is weakly fluorescent in water but exhibits high fluorescence and photostability when integrated into lipid environments .

Mechanism of Action

Target of Action

DilC12(3) (Iodide) is primarily targeted at cell membranes . It belongs to a family of lipophilic fluorescent dyes, which are used to label membranes and other hydrophobic structures .

Mode of Action

The mode of action of DilC12(3) (Iodide) involves its interaction with cell membranes. Once applied to cells, this dye diffuses laterally within the plasma membrane . These environment-sensitive dyes exhibit weak fluorescence in water but become highly fluorescent and quite photostable when incorporated into membranes .

Biochemical Pathways

It is known that these dyes can interact with lipophilic biomolecules, such as proteins, upon incorporation into membranes

Pharmacokinetics

It is known that the dye has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments

Result of Action

The primary result of the action of DilC12(3) (Iodide) is the generation of fluorescence within cell membranes. This fluorescence is weak in water but becomes highly intense and photostable when the dye is incorporated into membranes . This property makes DilC12(3) (Iodide) a useful tool for multicolor imaging and flow cytometric analysis of live cells .

Action Environment

The action of DilC12(3) (Iodide) is influenced by the environment in which it is applied. For instance, the dye is weakly fluorescent in water but becomes highly fluorescent when incorporated into lipid environments, such as cell membranes . Therefore, the presence of lipids can enhance the efficacy of the dye. Furthermore, the dye is photostable, suggesting that it is resistant to degradation or loss of activity due to exposure to light .

Biochemical Analysis

Biochemical Properties

DilC12(3) (Iodide) is known to interact with the lipid bilayer of cell membranes . Once applied to cells, DilC12(3) (Iodide) diffuses laterally within the plasma membrane . This property makes it a useful tool for marking membranes and other hydrophobic structures .

Cellular Effects

In terms of cellular effects, DilC12(3) (Iodide) is primarily used as a fluorescent probe for imaging cellular plasma membranes . Its high fluorescence when incorporated into membranes allows for clear visualization of cell membranes under a fluorescence microscope .

Molecular Mechanism

The molecular mechanism of DilC12(3) (Iodide) primarily involves its incorporation into cell membranes. It is weakly fluorescent in water, but upon incorporation into lipid environments such as cell membranes, its fluorescence intensity greatly increases . This is due to its high extinction coefficient and short excited-state lifetimes in lipid environments .

Temporal Effects in Laboratory Settings

The temporal effects of DilC12(3) (Iodide) in laboratory settings primarily involve its stability and photostability. Once incorporated into membranes, DilC12(3) (Iodide) is quite photostable , making it suitable for long-term imaging studies.

Transport and Distribution

Once applied to cells, DilC12(3) (Iodide) diffuses laterally within the plasma membrane . This suggests that its distribution within cells is primarily along the cell membrane.

Subcellular Localization

The subcellular localization of DilC12(3) (Iodide) is primarily within the cell membrane . It is a lipophilic tracer that localizes to cell membranes and lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DilC12(3) (iodide) typically involves the reaction of 1,1’-Didodecyl-3,3,3’,3’-Tetramethylindocarbocyanine chloride with sodium iodide in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion to the iodide form. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of DilC12(3) (iodide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The purification steps are optimized for large-scale production, often involving automated chromatography systems and high-efficiency recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: DilC12(3) (iodide) primarily undergoes substitution reactions due to the presence of the iodide ion. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DilC12(3) (iodide) is widely used in scientific research due to its fluorescent properties and ability to integrate into lipid membranes. Some of its key applications include:

Comparison with Similar Compounds

Uniqueness: DilC12(3) (iodide) is unique due to its shorter alkyl chains, which allow for easier incorporation into membranes compared to its longer-chain analogs. This property makes it particularly useful for studies involving rapid membrane dynamics and interactions .

Properties

CAS No.

75664-01-6

Molecular Formula

C47H73ClN2O4

Molecular Weight

765.5 g/mol

IUPAC Name

(2E)-1-dodecyl-2-[(E)-3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate

InChI

InChI=1S/C47H73N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

MPVFAUXPXHGRPQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Isomeric SMILES

CCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Synonyms

1,1'-didodecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
carbocyanine dye DiIC12(3)
DiIC(12)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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